![molecular formula C20H20N2O4 B092974 スピロ[2H-1-ベンゾピラン-2,2'-[2H]インドール],1',3'-ジヒドロ-5'-メトキシ-1',3',3'-トリメチル-6-ニトロ- CAS No. 16331-96-7](/img/structure/B92974.png)

スピロ[2H-1-ベンゾピラン-2,2'-[2H]インドール],1',3'-ジヒドロ-5'-メトキシ-1',3',3'-トリメチル-6-ニトロ-

説明

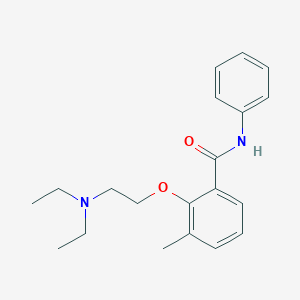

1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光異性化と熱的リセットの応用

この化合物は、光異性化および熱反応特性について研究されています。 MoS2電界効果トランジスタ(FET)の原子薄チャネル上に堆積された場合、UV光注入によるしきい値電圧の明確なシフトを示し、これは分子がメロシアニン(MC)に変化したことによるものでした。 MCから元の分子への完全なリセットは、熱アニールによって達成されました .

光学センサーと情報処理

この化合物の光変色特性は、光学センサーや情報処理などの用途に適した候補です。 分子が環状形態から開いたメロシアニン形態に変換されることは、電磁波照射や温度、pH、酸化還元電位、媒体の極性の変化によって開始できます .

スマートマテリアル製造

この化合物を含むスピロピランは、さまざまな動的材料を作成するための有望な構成要素です。 それらは、多機能性と感度に対する基本的な要件を満たしています .

分子エレクトロニクスとナノ機械

分子の構造におけるわずかな変化でさえ、この化合物の特性を調整できるため、分子エレクトロニクスやナノ機械の分野における応用が期待されています .

5. 環境および生物分子のセンシング 多くの金属カチオン、いくつかの求核性アニオン、およびいくつかの有機種の存在は、この化合物の異性化を誘発する可能性があり、環境および生物分子のセンシングに役立ちます

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins , while others may act as agonists or antagonists at specific receptors .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins, affecting the associated biochemical pathways . Additionally, indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, affecting various biochemical pathways .

Pharmacokinetics

The study of similar indole derivatives could provide some insights into the potential pharmacokinetic properties of this compound .

Result of Action

Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Action Environment

It’s known that the photoisomerization and thermal reaction of similar spiropyran molecules can be influenced by a variety of stimuli, such as light, solvent nature, lanthanide ions, and macromolecular support .

生化学分析

Biochemical Properties

The compound is known to undergo photoisomerization, a process where the structure of the molecule changes when exposed to light . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Molecular Mechanism

It is known that the compound undergoes photoisomerization , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.

特性

IUPAC Name |

5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)16-12-15(25-4)6-7-17(16)21(3)20(19)10-9-13-11-14(22(23)24)5-8-18(13)26-20/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVXHRMUYMHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936815 | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-96-7 | |

| Record name | 1′,3′-Dihydro-5′-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',3'-Dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

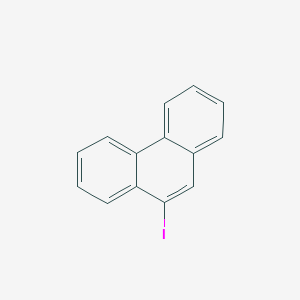

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)